molecular formula C4HBrN2O B1375854 3-Bromoisoxazole-5-carbonitrile CAS No. 1241897-95-9

3-Bromoisoxazole-5-carbonitrile

Cat. No. B1375854
M. Wt: 172.97 g/mol
InChI Key: BXIUIHYRVDAYGW-UHFFFAOYSA-N
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Description

3-Bromoisoxazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C4H2BrN3O. It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of 3-Bromoisoxazole-5-carbonitrile is represented by the InChI code: 1S/C4HBrN2O/c5-4-1-3 (2-6)8-7-4/h1H .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Physical And Chemical Properties Analysis

3-Bromoisoxazole-5-carbonitrile is a white to light yellow in color, crystalline powder that is insoluble in water and soluble in organic solvents. It has a molecular weight of 172.97 .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromoisoxazole-5-carbonitrile serves as a key intermediate in various synthetic processes. For instance, it undergoes regioselective hydrodehalogenation to yield 3-bromoisothiazole-4-carbonitrile, showcasing its versatility in halogen exchange reactions crucial for the synthesis of halogenated heterocycles (Ioannidou & Koutentis, 2011). Moreover, this compound participates in regiospecific Suzuki coupling reactions, further illustrating its utility in constructing complex molecular frameworks, particularly in organic and biomolecular chemistry (Christoforou, Koutentis, & Rees, 2003).

Nucleophilic Substitution Reactions

3-Bromoisoxazole-5-carbonitrile reacts with secondary dialkylamines like pyrrolidine and morpholine, leading to the formation of 3-amino-substituted derivatives. This reactivity highlights its potential in generating diverse heterocyclic structures, which are essential in medicinal chemistry and material science (Kalogirou & Koutentis, 2014).

Catalytic Applications

The compound has been utilized in the synthesis of palladium complexes, demonstrating its role in catalysis, particularly in facilitating Suzuki reactions in aqueous and aqueous-alcohol media. This application underscores the importance of 3-Bromoisoxazole-5-carbonitrile in developing new catalytic systems for efficient chemical transformations (Bumagin, Petkevich, Kletskov, Livantsov, Golantsov, & Potkin, 2014).

Advanced Organic Synthesis

This chemical is also instrumental in advanced organic synthesis, participating in silver-mediated palladium-catalyzed direct C-H arylation, which is a pivotal reaction for constructing arylated and heteroarylated molecules. Such processes are crucial for the development of pharmaceuticals, agrochemicals, and organic materials (Ioannidou & Koutentis, 2011).

Safety And Hazards

The compound is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is a potential future direction .

properties

IUPAC Name

3-bromo-1,2-oxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrN2O/c5-4-1-3(2-6)8-7-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIUIHYRVDAYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoisoxazole-5-carbonitrile

CAS RN

1241897-95-9
Record name 3-bromo-1,2-oxazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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